molecular formula C11H20N2O3 B12091886 tert-butyl N-(5-oxa-2-azaspiro[3.4]octan-7-yl)carbamate

tert-butyl N-(5-oxa-2-azaspiro[3.4]octan-7-yl)carbamate

Cat. No.: B12091886
M. Wt: 228.29 g/mol
InChI Key: ZFJVILVJFAFROD-UHFFFAOYSA-N
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Description

tert-butyl N-(5-oxa-2-azaspiro[3.4]octan-7-yl)carbamate: is a spirocyclic compound with a unique structure that includes both oxygen and nitrogen atoms within its ring system

Preparation Methods

The synthesis of tert-butyl N-(5-oxa-2-azaspiro[3.4]octan-7-yl)carbamate typically involves the reaction of a spirocyclic amine with tert-butyl chloroformate. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid byproduct. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Chemical Reactions Analysis

tert-butyl N-(5-oxa-2-azaspiro[3.4]octan-7-yl)carbamate can undergo various chemical reactions, including:

Scientific Research Applications

tert-butyl N-(5-oxa-2-azaspiro[3.4]octan-7-yl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl N-(5-oxa-2-azaspiro[3.4]octan-7-yl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

tert-butyl N-(5-oxa-2-azaspiro[3.4]octan-7-yl)carbamate can be compared with other spirocyclic compounds such as:

Properties

Molecular Formula

C11H20N2O3

Molecular Weight

228.29 g/mol

IUPAC Name

tert-butyl N-(5-oxa-2-azaspiro[3.4]octan-7-yl)carbamate

InChI

InChI=1S/C11H20N2O3/c1-10(2,3)16-9(14)13-8-4-11(15-5-8)6-12-7-11/h8,12H,4-7H2,1-3H3,(H,13,14)

InChI Key

ZFJVILVJFAFROD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CC2(CNC2)OC1

Origin of Product

United States

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